3-Benzothiazol-2-yl-4-chloro-phenylamine

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Researchers investigating benzothiazole aniline (BTA) SAR face positional isomer contamination confounding cytotoxicity data. 3-Benzothiazol-2-yl-4-chloro-phenylamine (CAS 292644-36-1) is the exact 3-substituted isomer for reliable structure-activity conclusions. • Defined positional isomer reference standard for 2-arylbenzothiazole kinase scaffolds; eliminates isomeric impurity variables. • Primary aniline handle enables amide coupling, sulfonamide formation & focused library synthesis. • Structurally matched C-C bonded control for KRAS G12C target deconvolution (cf. KRAS inhibitor-9, thioether analog). Supplied with CoA; ships under UN2811 hazardous goods protocol.

Molecular Formula C13H9ClN2S
Molecular Weight 260.74 g/mol
CAS No. 292644-36-1
Cat. No. B1298711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzothiazol-2-yl-4-chloro-phenylamine
CAS292644-36-1
Molecular FormulaC13H9ClN2S
Molecular Weight260.74 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)Cl
InChIInChI=1S/C13H9ClN2S/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
InChIKeyGDZBKIWVWVAQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzothiazol-2-yl-4-chloro-phenylamine: Chemical Identity & Procurement


3-Benzothiazol-2-yl-4-chloro-phenylamine (CAS 292644-36-1) is a 2-arylbenzothiazole derivative bearing a chloro and primary amine substitution on the pendant phenyl ring, with a molecular formula of C13H9ClN2S and a molecular weight of 260.74 g/mol . The compound belongs to a broader class of 2-arylbenzothiazoles recognized in patent literature as kinase-targeting scaffolds with applications in oncology research [1]. It is commercially available from multiple research chemical suppliers with reported purity specifications ranging from 95% to 98%, and is classified under GHS hazard category 6.1 (toxic) with transport regulation UN2811 .

Positional isomer identity confirmed
2-Arylbenzothiazole kinase research scaffold
Multiple supplier sourcing with COA

Why 3-Benzothiazol-2-yl-4-chloro-phenylamine Cannot Be Substituted


Within the benzothiazole aniline (BTA) chemotype, substitution pattern on the phenyl ring critically governs both biological target engagement and synthetic accessibility. Positional isomers—such as 4-(benzothiazol-2-yl)-3-chloro-phenylamine (CAS 43088-00-2) or 5-benzothiazol-2-yl-2-chloro-phenylamine (CAS 292644-34-9)—place the benzothiazole moiety at different carbon positions relative to the aniline and chloro substituents, altering electronic distribution, steric hindrance, and hydrogen-bonding geometry . In structure-activity relationship (SAR) studies of related benzothiazole aniline derivatives, even a single-position shift in chloro substitution has been shown to modulate cytotoxicity profiles across multiple cancer cell lines [1]. Furthermore, the presence of a sulfur linker (as in 4-(benzothiazol-2-ylthio)-3-chloroaniline, CAS 300809-71-6) introduces conformational flexibility and alters metabolic stability compared to the direct C–C bond in the target compound, rendering cross-substitution invalid for assay continuity .

Positional isomer shift (e.g., CAS 43088-00-2) may alter cytotoxicity profile and SAR continuity across cell lines.
Thioether-linked analog (CAS 300809-71-6) introduces sulfur-mediated metabolic liabilities and conformational flexibility absent in the direct C-C bond compound.

3-Benzothiazol-2-yl-4-chloro-phenylamine: Differentiation Evidence


Positional Isomer SAR Differentiation

The target compound (CAS 292644-36-1) is a specific positional isomer featuring benzothiazole substitution at the 3-position relative to the chloro substituent on the aniline ring. In comparative SAR analyses of benzothiazole aniline derivatives, positional isomerism has been demonstrated to alter biological activity profiles. For instance, in a systematic evaluation of BTA ligands, the 3-substituted pattern (exemplified by L1) exhibited distinct cytotoxicity signatures across a panel of cancer cell lines compared to alternative substitution patterns, with IC50 values ranging from 1.2 μM to 29.0 μM depending on cell type [1]. While direct head-to-head data for this specific CAS number against its 4-position isomer (CAS 43088-00-2) is not publicly available, the documented SAR principle establishes that positional isomers are not functionally interchangeable for assay reproducibility .

Positional Isomer SAR
Class-level inference
3-substituted isomer vs 4-substituted isomer
SAR shift 2–5× in cytotoxicity IC50 across cell lines
Maintains SAR continuity and assay reproducibility
Isomer identity requires confirmation
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Linker Chemistry: C–C vs. Thioether Linkage

The target compound features a direct carbon–carbon bond between the benzothiazole and chloroaniline moieties. This contrasts with the thioether-linked analog 4-(benzothiazol-2-ylthio)-3-chloroaniline (KRAS inhibitor-9, CAS 300809-71-6), which incorporates a sulfur atom linker. The thioether analog has been quantitatively characterized as a KRAS inhibitor with a Kd of 92 μM and demonstrates selective binding to KRAS G12C mutant (IC50 = 0.78 μM) versus wild-type KRAS (IC50 = 5.3 μM) in fluorescence polarization assays, achieving a selectivity ratio of approximately 6.8× . The presence of the sulfur linker introduces conformational degrees of freedom not present in the direct C–C bonded target compound, and sulfur oxidation potential (sulfoxide/sulfone formation) introduces metabolic liabilities absent in the target compound [1].

Linker Chemistry
Cross-study comparable
Direct C–C bond (no reported KRAS activity) vs KRAS inhibitor-9: IC50 0.78 μM (G12C), Kd 92 μM
Linker-dependent KRAS engagement demonstrated for thioether analog
Supports linker-dependency deconvolution studies
Target compound avoids sulfur oxidation liabilities
Chemical Probe Development Target Engagement Metabolic Stability

Kinase-Targeting 2-Arylbenzothiazole Scaffold

The target compound falls within the Markush structure of US Patent Application US20070021446, which claims 2-arylbenzothiazole analogues as protein kinase inhibitors with utility in treating diseases associated with abnormal cell hyperproliferation, particularly cancer [1]. The patent explicitly describes that compounds within this structural class exhibit 'differential inhibition of protein kinases' assignable to one of four tumor development mechanisms: cell proliferation/cell cycle control, apoptosis regulation, tumor angiogenesis, and tumor metastasis [2]. The specific 3-benzothiazol-2-yl-4-chloro substitution pattern on the phenylamine core represents a defined point within this claimed chemical space.

Kinase-Targeting Scaffold
Class-level inference
Falls within US20070021446 Markush claims for 2-arylbenzothiazole kinase inhibitors
IP-positioned kinase research scaffold
Specific kinase inhibition data not disclosed in patent
Kinase Inhibition Oncology Targeted Therapy

Commercial Purity & Supplier Specifications

The compound is commercially available with documented purity specifications that vary by supplier. AK Scientific reports a minimum purity specification of 95% , while Shanghai Cool Pharm (珂华生物) offers the compound at 98.00% purity [1]. The compound is provided with available Certificate of Analysis (COA) documentation upon request and SDS documentation consistent with GHS classification . Storage conditions are specified as long-term storage in a cool, dry place . This compares favorably to analogs such as 5-benzothiazol-2-yl-2-chloro-phenylamine (CAS 292644-34-9), which is also available at 95%+ purity but from a narrower supplier base, potentially affecting lead times and supply chain redundancy .

Supplier Specifications
Direct head-to-head
Purity: 95%–98% (multiple suppliers with COA)
Reduces procurement risk and supports GLP-compliant research
Broader supplier network vs. positional analog CAS 292644-34-9
Chemical Procurement Quality Control Assay Reproducibility

3-Benzothiazol-2-yl-4-chloro-phenylamine: Application Scenarios


Positional Isomer SAR for Oncology Lead Optimization

This compound serves as a defined positional isomer reference standard for SAR studies investigating how benzothiazole substitution position (3- vs. 4- vs. 5- relative to chloro) modulates antiproliferative activity. As demonstrated in benzothiazole aniline derivative studies, substitution pattern alters cytotoxicity IC50 values across liver, breast, lung, prostate, kidney, and brain cancer cell lines [1]. Procurement of the precise 3-substituted isomer (CAS 292644-36-1) ensures that SAR conclusions are not confounded by isomeric impurities or incorrect positional assignment.

Negative Control for KRAS Inhibitor Studies

Given the established KRAS-targeting activity of the thioether-linked analog 4-(benzothiazol-2-ylthio)-3-chloroaniline (KRAS inhibitor-9, CAS 300809-71-6), which exhibits KRAS G12C IC50 = 0.78 μM and A549 EC50 = 1.2 μM , the direct C–C bonded target compound provides a structurally matched control to assess whether observed KRAS inhibition is linker-dependent or intrinsic to the benzothiazole-chloroaniline pharmacophore. This application is critical for target deconvolution and mechanistic studies in KRAS-mutant NSCLC models.

Kinase Screening in 2-Arylbenzothiazole Chemical Space

As a compound falling within the Markush claims of US Patent US20070021446 for 2-arylbenzothiazole kinase inhibitors [2], this specific substitution pattern (3-benzothiazol-2-yl-4-chloro) represents a defined structural variant for high-throughput or focused-library screening against kinase panels. Procurement enables research programs to operate within documented intellectual property boundaries while exploring structure-kinase selectivity relationships across the 2-arylbenzothiazole chemotype.

Building Block for Amine Derivatization

The primary aniline moiety at the 1-position provides a reactive handle for further synthetic elaboration, including amide coupling, sulfonamide formation, diazonium chemistry, or urea synthesis. This enables the compound to serve as a versatile building block for generating focused libraries of 2-arylbenzothiazole derivatives with modified physicochemical or target-binding properties [3]. The chloro substituent at the 4-position simultaneously provides a distinct electronic and steric environment that influences subsequent reactivity and final compound properties.

Application
Selection Property
Validation Focus
Positional isomer SAR
Substitution position (3- vs. 4-)
Cell-line cytotoxicity reproducibility
KRAS inhibitor control
Direct C–C bond (no thioether)
Linker-dependency deconvolution
Kinase panel screening
2-Arylbenzothiazole scaffold
IP-documented kinase selectivity
Synthetic building block
Primary aniline handle
Derivatization versatility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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